molecular formula C9H13ClFN B591951 (1S)-1-(4-Fluorophenyl)propylamine hydrochloride CAS No. 1145786-74-8

(1S)-1-(4-Fluorophenyl)propylamine hydrochloride

Cat. No.: B591951
CAS No.: 1145786-74-8
M. Wt: 189.658
InChI Key: SNOAOHJQSMWUAH-FVGYRXGTSA-N
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Description

(1S)-1-(4-Fluorophenyl)propylamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and a propylamine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride typically involves the reaction of 4-fluorophenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding amine. The amine is then subjected to a resolution process to obtain the desired (1S)-enantiomer. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The resolution process is often carried out using chiral chromatography or enzymatic methods to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Fluorophenyl)propylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluorophenylacetone or 4-fluorobenzaldehyde.

    Reduction: Formation of 4-fluorophenylpropanol.

    Substitution: Formation of various substituted phenylpropylamines.

Scientific Research Applications

(1S)-1-(4-Fluorophenyl)propylamine hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to interact with enzymes and receptors, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-Fluorophenyl)propylamine hydrochloride
  • (1S)-1-(4-Chlorophenyl)propylamine hydrochloride
  • (1S)-1-(4-Bromophenyl)propylamine hydrochloride

Uniqueness

(1S)-1-(4-Fluorophenyl)propylamine hydrochloride is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly useful in various scientific research applications compared to its analogs with different halogen atoms.

Properties

IUPAC Name

(1S)-1-(4-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOAOHJQSMWUAH-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662535
Record name (1S)-1-(4-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145786-74-8
Record name (1S)-1-(4-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(4-Fluorophenyl)propylamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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